molecular formula C8H17NO3S B5381487 4-(butylsulfonyl)morpholine

4-(butylsulfonyl)morpholine

Cat. No. B5381487
M. Wt: 207.29 g/mol
InChI Key: BBDZERAHFLRJHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Butylsulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl-containing heterocycles. It has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-(butylsulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(Butylsulfonyl)morpholine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for cancer. It has also been shown to have antiviral properties, inhibiting the replication of viruses such as HIV.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(butylsulfonyl)morpholine is its versatility. It has been found to exhibit a wide range of biological activities, making it a potentially useful compound for a variety of research applications. Additionally, its synthesis is relatively simple and can be achieved using readily available starting materials.
However, there are also limitations to the use of 4-(butylsulfonyl)morpholine in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which may limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research on 4-(butylsulfonyl)morpholine. One area of interest is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, there is potential for the development of 4-(butylsulfonyl)morpholine derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Finally, further research is needed to fully understand the mechanism of action of 4-(butylsulfonyl)morpholine and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(butylsulfonyl)morpholine can be achieved through the reaction of butylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-(butylsulfonyl)morpholine as a white solid with a yield of approximately 80%.

Scientific Research Applications

4-(Butylsulfonyl)morpholine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-butylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-2-3-8-13(10,11)9-4-6-12-7-5-9/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDZERAHFLRJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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